molecular formula C11H12FNO2 B3224651 N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide CAS No. 1235488-50-2

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide

Cat. No. B3224651
CAS RN: 1235488-50-2
M. Wt: 209.22 g/mol
InChI Key: CJUINLJQLUXVOD-UHFFFAOYSA-N
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Description

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of amides and is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide's research applications primarily focus on its synthesis and chemical properties. For instance, studies have explored the synthesis of similar compounds, such as N-derivatives of acetamides, for potential applications in fields like pharmaceuticals and pesticides (Zhou & Shu, 2002). Additionally, research on N-methylacetamide derivatives, closely related to the compound , has shed light on their hydrolysis kinetics and mechanisms (Duan, Dai, & Savage, 2010).

Potential in Drug Development

Compounds structurally related to this compound have been investigated for their therapeutic potential. For instance, compounds like N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, which share a similar core structure, have been evaluated for in vitro antiplasmodial properties (Mphahlele, Mmonwa, & Choong, 2017). This indicates the potential application of this compound in the development of new therapeutic agents.

properties

IUPAC Name

N-(5-acetyl-2-fluorophenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-7(14)9-4-5-10(12)11(6-9)13(3)8(2)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUINLJQLUXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)N(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676749
Record name N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235488-50-2
Record name N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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